molecular formula C16H14FN3O2 B5523508 1-(4-fluorophenyl)-5-oxo-N-(pyridin-4-yl)pyrrolidine-3-carboxamide

1-(4-fluorophenyl)-5-oxo-N-(pyridin-4-yl)pyrrolidine-3-carboxamide

Cat. No.: B5523508
M. Wt: 299.30 g/mol
InChI Key: VKYSWYDFVVBTMS-UHFFFAOYSA-N
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Description

1-(4-fluorophenyl)-5-oxo-N-(pyridin-4-yl)pyrrolidine-3-carboxamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrrolidine ring, a fluorophenyl group, and a pyridinyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-fluorophenyl)-5-oxo-N-(pyridin-4-yl)pyrrolidine-3-carboxamide typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditionsSpecific reagents and catalysts, such as trifluoromethyl-containing building blocks, are used to facilitate these reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as catalytic hydrogenolysis and vapor-phase reactions are employed to streamline the production process and reduce costs .

Chemical Reactions Analysis

Types of Reactions

1-(4-fluorophenyl)-5-oxo-N-(pyridin-4-yl)pyrrolidine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, affecting its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrrolidine derivatives .

Scientific Research Applications

1-(4-fluorophenyl)-5-oxo-N-(pyridin-4-yl)pyrrolidine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-5-oxo-N-(pyridin-4-yl)pyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s fluorophenyl and pyridinyl groups contribute to its binding affinity and selectivity towards certain enzymes or receptors. These interactions can modulate biological processes, making the compound a valuable tool for studying cellular functions and developing therapeutic agents .

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-fluorophenyl)-N-methylethanamine
  • 1-(4-fluorophenyl)-N-(phenylmethyl)methanamine
  • 1-pyridin-4-yl-N-(thiophen-2-ylmethyl)methanamine

Uniqueness

1-(4-fluorophenyl)-5-oxo-N-(pyridin-4-yl)pyrrolidine-3-carboxamide stands out due to its combination of a pyrrolidine ring, fluorophenyl group, and pyridinyl group. This unique structure imparts distinct chemical and biological properties, making it a versatile compound for various applications .

Properties

IUPAC Name

1-(4-fluorophenyl)-5-oxo-N-pyridin-4-ylpyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FN3O2/c17-12-1-3-14(4-2-12)20-10-11(9-15(20)21)16(22)19-13-5-7-18-8-6-13/h1-8,11H,9-10H2,(H,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKYSWYDFVVBTMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=C(C=C2)F)C(=O)NC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

39.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49725219
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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